molecular formula C9H12N2O B2467845 (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol CAS No. 2155855-68-6

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol

Cat. No. B2467845
CAS RN: 2155855-68-6
M. Wt: 164.208
InChI Key: DLDIJHHNNIXJSW-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol” is a chemical compound with the CAS Number: 2155855-68-6 . It has a molecular weight of 164.21 and its IUPAC name is (1,2,3,4-tetrahydro-1,6-naphthyridin-2-yl)methanol . The compound is stored at a temperature of 4 degrees .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9 (7)11-8/h3-5,8,11-12H,1-2,6H2 .


Physical And Chemical Properties Analysis

The compound is in powder form . It has a molecular weight of 164.21 and its IUPAC name is (1,2,3,4-tetrahydro-1,6-naphthyridin-2-yl)methanol . The InChI code for this compound is 1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9 (7)11-8/h3-5,8,11-12H,1-2,6H2 .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in the industrial endeavors and in photophysical applications . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h3-5,8,11-12H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDIJHHNNIXJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol

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